Di-tert-butyl hydrogen phosphate Di-tert-butyl hydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 33494-81-4
VCID: VC2508346
InChI: InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)
SMILES: CC(C)(C)OP(=O)(O)OC(C)(C)C
Molecular Formula: C8H18O4P-
Molecular Weight: 209.2 g/mol

Di-tert-butyl hydrogen phosphate

CAS No.: 33494-81-4

Cat. No.: VC2508346

Molecular Formula: C8H18O4P-

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl hydrogen phosphate - 33494-81-4

Specification

CAS No. 33494-81-4
Molecular Formula C8H18O4P-
Molecular Weight 209.2 g/mol
IUPAC Name ditert-butyl hydrogen phosphate
Standard InChI InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)
Standard InChI Key YEWZQCDRZRYAEB-UHFFFAOYSA-M
SMILES CC(C)(C)OP(=O)(O)OC(C)(C)C
Canonical SMILES CC(C)(C)OP(=O)([O-])OC(C)(C)C

Introduction

Physical and Chemical Properties

Structural Characteristics

Di-tert-butyl hydrogen phosphate exhibits a distinctive molecular structure that contributes to its chemical behavior. The compound contains a central phosphorus atom with tetrahedral geometry, bonded to four oxygen atoms. Two of these oxygen atoms connect to tert-butyl groups, one forms a double bond with phosphorus, and the fourth is part of a hydroxyl group .

The molecular structure can be represented by several notations:

  • Standard InChI: InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)

  • InChI Key: YEWZQCDRZRYAEB-UHFFFAOYSA-N

  • SMILES: CC(C)(C)OP(=O)(O)OC(C)(C)C

Physical Properties

Di-tert-butyl hydrogen phosphate possesses distinct physical properties that are summarized in the following table:

PropertyValueReference
Molecular FormulaC₈H₁₉O₄P
Molecular Weight210.21 g/mol
CAS Number33494-81-4
Physical StateTypically a white solid
Boiling Point252°C
Density1.077 g/cm³
Flash Point106°C

Chemical Reactivity

Di-tert-butyl hydrogen phosphate demonstrates notable chemical reactivity patterns that make it valuable in various chemical processes. The compound can undergo hydrolysis under both acidic and basic conditions. The C-O bond may also be cleaved by trimethylsilyl halides, demonstrating its versatility in chemical transformations.

The reactivity of DTBHP is significantly influenced by the steric hindrance provided by the two bulky tert-butyl groups. This steric effect contributes to its stability under certain conditions while also directing its reactivity in specific synthetic pathways.

Interaction studies involving di-tert-butyl hydrogen phosphate have focused on its reactivity with other chemical entities, particularly its interactions with alkali metals, leading to the formation of stable complexes that can serve as precursors for further chemical transformations.

Applications

Pharmaceutical Applications

Di-tert-butyl hydrogen phosphate has significant applications in pharmaceutical chemistry, particularly in the development of prodrugs:

  • It serves as an intermediate in the preparation of N-phosphonooxymethyl prodrugs, which increase the bioavailability of pharmaceutical compounds.

  • The compound is used in the synthesis of chloromethyl di-tert-butylphosphate, an important intermediate for preparing water-soluble azole antifungal compounds .

  • DTBHP derivatives have been studied for their potential pharmacological effects, including antibacterial and antiviral properties.

Materials Science Applications

In materials science, di-tert-butyl hydrogen phosphate has several notable applications:

  • It is used in the preparation of Nasicon-type phosphates, which are employed in fast ion conductors with low thermal expansion ceramics.

  • The compound serves as a precursor for calcium phosphate ceramic biomaterials, which have applications in bone tissue engineering and dental materials .

  • Alkali metal complexes of di-tert-butyl phosphate function as single-source precursors for nano-sized ceramic phosphates with specific material properties .

Synthetic Chemistry Applications

Di-tert-butyl hydrogen phosphate serves as a versatile reagent in various synthetic chemistry applications:

  • It is employed in the hydrolysis of phosphinates and phosphonates.

  • The compound is utilized as a phosphorylating agent in organic synthesis.

  • It serves as a starting material for the preparation of various phosphorus-containing compounds, including phospholipids.

Research Findings

Cell Growth Inhibition Studies

Research has shown that di-tert-butyl hydrogen phosphate exhibits cell growth inhibitory properties. Studies have identified it as a degradation product of secondary phosphite antioxidants used in polyolefin bioprocessing materials. When compared to structurally related compounds formed from similar phosphite antioxidants, di-tert-butyl hydrogen phosphate demonstrated the most severe effect on cell growth inhibition.

The mechanism of cell growth inhibition has been studied through chromatography and mass spectrometry, followed by synthesis and X-ray structure elucidation of the compound and its related derivatives.

Thermal Decomposition Properties

Research on the thermal properties of di-tert-butyl hydrogen phosphate and its metal complexes has yielded important findings:

  • Thermogravimetric analysis of alkali metal di-tert-butyl phosphate complexes reveals the loss of thermally labile tert-butyl substituents in the temperature range of 300-500°C, leading to the formation of organic-free phosphate materials .

  • Solvothermal decomposition of alkali metal di-tert-butyl phosphate complexes in boiling toluene results in the formation of corresponding dihydrogen phosphates M(H₂PO₄) (where M = Li, Na, and K) .

  • The thermal decomposition of heterometallic calcium-potassium di-tert-butyl phosphate complexes in the temperature range of 400-800°C leads to the formation of phase-pure mixed-metal calcium potassium metaphosphate CaK(PO₃)₃ .

Hazard CategoryClassification
Signal WordDanger
Hazard StatementsH302: Harmful if swallowed
H314: Causes severe skin burns and eye damage
H318: Causes serious eye damage
GHS PictogramsCorrosive, Health Hazard
Transport InformationUN 3265 8/ PG III

Safety precautions when handling di-tert-butyl hydrogen phosphate include:

  • Wearing appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection .

  • Avoiding contact with skin, eyes, and clothing .

  • Ensuring adequate ventilation in the working area .

  • In case of exposure, rinsing with water and seeking medical attention if irritation persists .

  • Storing in a well-ventilated place with the container tightly closed .

Comparison with Related Compounds

Di-tert-butyl hydrogen phosphate shares similarities with several other organophosphorus compounds, but its unique structure provides distinct properties:

CompoundMolecular FormulaKey CharacteristicsComparison to DTBHP
Di-tert-butyl phosphiteC₈H₁₉O₃PPrecursor to DTBHP; contains a P-H bond instead of P=OLess oxidized; serves as starting material for DTBHP synthesis
Triethyl phosphateC₆H₁₅O₄PUsed as a solvent and plasticizerLess sterically hindered compared to DTBHP
Dimethyl methylphosphonateC₃H₉O₃PKnown for its use in biological studiesMore reactive than DTBHP due to smaller alkyl groups
Bis(2,4-di-tert-butylphenyl) hydrogen phosphateC₂₈H₄₃O₄PContains aromatic rings with tert-butyl substituentsMore structurally complex with additional steric hindrance

The unique structure of di-tert-butyl hydrogen phosphate with two bulky tert-butyl groups provides significant steric hindrance compared to similar compounds, influencing its reactivity and stability.

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